molecular formula C25H26O7 B127548 Millewanin H CAS No. 874303-34-1

Millewanin H

Cat. No.: B127548
CAS No.: 874303-34-1
M. Wt: 438.5 g/mol
InChI Key: RZHIZFURFGRHHQ-UHFFFAOYSA-N
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Description

Millewanin H is a naturally occurring hydroxyisoflavone, specifically classified as a prenylated isoflavone. It is isolated from the leaves of the plant Millettia pachycarpa. This compound exhibits significant biological activities, including antiestrogenic properties, making it a subject of interest in various scientific research fields .

Mechanism of Action

Millewanin H is a hydroxyisoflavone, a class of organic compounds that are bioactive and have been found to exhibit various pharmacological activities . This compound is isolated from the leaves of Millettia pachycarpa .

Target of Action

This compound primarily targets estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

This compound exhibits antiestrogenic activity . This means that it acts to reduce estrogenic activity in the body, either by reducing the amount of estrogen or by reducing the activity of whatever estrogen is present .

Biochemical Pathways

Given its antiestrogenic activity, it is likely that it interferes with the normal signaling pathways of estrogen and its receptors .

Pharmacokinetics

Like other isoflavones, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antiestrogenic activity. By reducing the activity of estrogen, it can potentially influence a wide range of biological processes that are regulated by this hormone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Millewanin H is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves using organic solvents such as ethanol, methanol, or dimethyl sulfoxide to extract the compound from the plant material. The extract is then subjected to purification techniques like crystallization and column chromatography to isolate this compound in its pure form .

Industrial Production Methods

The process involves large-scale extraction using organic solvents followed by purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Millewanin H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Millewanin H has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Millewanin H is unique due to its specific prenylation pattern, which enhances its biological activity compared to other isoflavones. Its potent antiestrogenic activity makes it particularly valuable in research focused on hormone-dependent cancers and endocrine disruptors .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIZFURFGRHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103874
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874303-34-1
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874303-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-cancer effects of Millewanin H, and how does this relate to its presence in Cudrania tricuspidata?

A: Research indicates that this compound, isolated from the leaves of Cudrania tricuspidata [], exhibits cytotoxic effects against HL-60 cells, a human leukemia cell line []. While the exact mechanism of action remains unclear, this finding suggests this compound might have potential as an anti-cancer agent. Further research is needed to elucidate its mechanism, efficacy, and safety profile.

Q2: Does this compound exhibit other biological activities besides its cytotoxic effects?

A: The provided research focuses solely on the cytotoxic activity of this compound against HL-60 cells []. Its potential for other biological activities, such as anti-inflammatory or antioxidant properties, remains unexplored based on the available data. Further investigation is required to fully understand the range of this compound's biological effects.

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